molecular formula Cl4H6N2Pt B092921 trans-Diamminetetrachloroplatinum CAS No. 16893-06-4

trans-Diamminetetrachloroplatinum

Cat. No.: B092921
CAS No.: 16893-06-4
M. Wt: 371.0 g/mol
InChI Key: RBHOYUZKIANPPG-UHFFFAOYSA-J
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Description

trans-Diamminetetrachloroplatinum: is a platinum-based compound with the chemical formula Pt(NH₃)₂Cl₄ It is a member of the platinum(IV) family of compounds and is known for its octahedral geometry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Diamminetetrachloroplatinum typically involves the reaction of tetrachloroplatinate(II) with ammonia . The process can be summarized as follows:

  • Dissolve potassium tetrachloroplatinate(II) in water.
  • Add ammonia to the solution, which leads to the formation of This compound .
  • The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: trans-Diamminetetrachloroplatinum undergoes several types of chemical reactions, including:

    Reduction: It can be reduced by thi

Biological Activity

Trans-Diamminetetrachloroplatinum, commonly referred to as transplatin, is a platinum-based compound with the chemical formula Pt(NH3_3)2_2Cl2_2. It is an isomer of the well-known anticancer drug cisplatin, which has been extensively studied for its biological activity against various cancers. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative efficacy, and recent research findings.

The biological activity of platinum compounds is largely attributed to their interaction with DNA. Cisplatin forms intrastrand cross-links with DNA, primarily between adjacent guanine bases, which leads to significant cytotoxic effects. In contrast, this compound exhibits markedly different behavior:

  • Kinetic Stability : Transplatin is kinetically less stable than its cis counterpart, resulting in a higher susceptibility to deactivation before it can interact effectively with cellular targets .
  • DNA Interaction : Studies indicate that transplatin does not form the same type of DNA cross-links as cisplatin. Instead, its interaction with DNA is primarily through electrostatic contacts and hydrogen bonding, which are less effective in inducing cytotoxicity .
  • Lack of Antitumor Activity : Due to its inability to create the damaging DNA adducts necessary for inducing apoptosis in cancer cells, transplatin has been shown to have minimal antitumor activity in vitro and in vivo .

Comparative Efficacy

The following table summarizes key differences between cisplatin and this compound regarding their biological activities:

FeatureCisplatinThis compound
Chemical Structure cis-Pt(NH3_3)2_2Cl2_2trans-Pt(NH3_3)2_2Cl2_2
Mechanism of Action Forms intrastrand DNA cross-linksPrimarily electrostatic interactions
Cytotoxicity HighLow
Antitumor Activity Effective against various cancersMinimal or absent
Kinetic Stability StableLess stable

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the interaction of transplatin with various tumor cell lines found that it exhibited significantly lower cytotoxicity compared to cisplatin. The lack of effective DNA cross-linking was identified as a primary reason for this reduced efficacy .
  • Animal Models : Research involving animal models has consistently shown that transplatin fails to produce significant tumor regression compared to cisplatin. For instance, mice treated with cisplatin displayed dramatic tumor size reduction, while those treated with transplatin showed negligible effects .
  • Structural Modifications : Recent studies have explored modifications to the transplatin structure to enhance its biological activity. By substituting bulky ligands for amines, researchers aim to increase the compound's stability and improve its interaction with DNA. Some modified compounds have shown promising results in preliminary tests .

Properties

CAS No.

16893-06-4

Molecular Formula

Cl4H6N2Pt

Molecular Weight

371.0 g/mol

IUPAC Name

azane;tetrachloroplatinum

InChI

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4

InChI Key

RBHOYUZKIANPPG-UHFFFAOYSA-J

SMILES

N.N.[F-].[F-].[F-].[F-].[Pt+4]

Canonical SMILES

N.N.Cl[Pt](Cl)(Cl)Cl

Key on ui other cas no.

16893-05-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Diamminetetrachloroplatinum
Reactant of Route 2
trans-Diamminetetrachloroplatinum
Customer
Q & A

Q1: Can you elaborate on the relationship between the structure of platinum compounds (cis vs. trans) and their biological activity?

A2: The distinct spatial arrangements of ligands around the central platinum atom in cisplatin and trans-Diamminetetrachloroplatinum dictate their contrasting biological activities. [] The cis configuration in cisplatin allows for the formation of intrastrand crosslinks on DNA, primarily between adjacent guanine bases. This specific type of DNA damage is difficult for cells to repair and is considered the primary mechanism of cisplatin's anticancer activity.

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